Octadecenylammonium acetate Octadecenylammonium acetate
Brand Name: Vulcanchem
CAS No.: 25377-70-2
VCID: VC20289891
InChI: InChI=1S/C18H37N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h17-18H,2-16,19H2,1H3;1H3,(H,3,4)/b18-17+;
SMILES:
Molecular Formula: C20H41NO2
Molecular Weight: 327.5 g/mol

Octadecenylammonium acetate

CAS No.: 25377-70-2

Cat. No.: VC20289891

Molecular Formula: C20H41NO2

Molecular Weight: 327.5 g/mol

* For research use only. Not for human or veterinary use.

Octadecenylammonium acetate - 25377-70-2

Specification

CAS No. 25377-70-2
Molecular Formula C20H41NO2
Molecular Weight 327.5 g/mol
IUPAC Name acetic acid;(E)-octadec-1-en-1-amine
Standard InChI InChI=1S/C18H37N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h17-18H,2-16,19H2,1H3;1H3,(H,3,4)/b18-17+;
Standard InChI Key ZDAZKCCRAIYMNO-ZAGWXBKKSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC/C=C/N.CC(=O)O
Canonical SMILES CCCCCCCCCCCCCCCCC=CN.CC(=O)O

Introduction

Structural and Chemical Properties

Molecular Configuration

Octadecenylammonium acetate consists of an octadecenyl group (C18H35– with one double bond) linked to a quaternary ammonium center and an acetate anion (CH3COO–). The unsaturated alkyl chain enhances solubility in organic solvents and influences micelle formation compared to saturated analogs like dimethyl(octadecyl)ammonium acetate .

Key Structural Features:

  • Quaternary Ammonium Core: Provides cationic character, enabling interactions with anionic surfaces.

  • Octadecenyl Chain: The cis or trans double bond (typically at C9 or C10) affects packing efficiency and thermal stability.

  • Acetate Counterion: Balances charge and modifies solubility in aqueous environments .

Physicochemical Data

PropertyValue/DescriptionSource
Molecular FormulaC20H40NO2Inferred
Molecular Weight326.54 g/molCalculated
SolubilitySoluble in ethanol, chloroform; partially soluble in water
Melting Point45–50°C (estimated)
Critical Micelle Concentration (CMC)0.1–0.5 mM (in aqueous solutions)

Synthesis and Manufacturing

Synthetic Routes

Octadecenylammonium acetate is synthesized via quaternization of octadecenylamine with acetic acid or alkylation of tertiary amines. A common method involves:

  • Amination: Reacting oleylamine (cis-9-octadecenylamine) with methyl iodide to form a tertiary amine.

  • Quaternization: Treating the tertiary amine with acetic acid to yield the final product .

Reaction Scheme:
CH3(CH2)7CH=CH(CH2)7NH2+CH3COOHCH3(CH2)7CH=CH(CH2)7N+(CH3)2CH3COO\text{CH}_3(\text{CH}_2)_7\text{CH=CH}(\text{CH}_2)_7\text{NH}_2 + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3(\text{CH}_2)_7\text{CH=CH}(\text{CH}_2)_7\text{N}^+(\text{CH}_3)_2\cdot\text{CH}_3\text{COO}^-

Industrial Production

  • Batch Processing: Utilizes high-shear mixers to ensure homogeneity .

  • Solidification: The product is cast into solid forms (e.g., pellets) for storage, hardening within 1–20 minutes .

Functional Applications

Surfactant and Emulsifier

Octadecenylammonium acetate reduces surface tension in aqueous solutions (20–50 mN/m), making it effective in:

  • Detergents: Prevents textile encrustation by sequestering metal ions (e.g., Ca²⁺) .

  • Personal Care Products: Stabilizes emulsions in creams and lotions .

Antimicrobial Activity

The compound disrupts microbial cell membranes, showing efficacy against:

  • Bacteria: Staphylococcus aureus (MIC: 10–50 µg/mL) .

  • Fungi: Candida albicans (MIC: 20–100 µg/mL) .

Mechanism: Cationic charge binds to anionic phospholipids, causing leakage of cellular contents .

Material Science

  • Surface Modification: Imparts hydrophilicity to polymers, enhancing adhesion in coatings.

  • Electrolytes: Analogous QACs improve conductivity in ammonium-ion batteries (e.g., 97 mAh/g capacity with 1M electrolyte) .

ParameterDataSource
Acute Oral Toxicity (LD50)>2,000 mg/kg (rat)
Skin IrritationMild irritation at 5% concentration
Environmental ImpactLow biodegradability; toxic to aquatic life at >10 ppm

Comparative Analysis of Quaternary Ammonium Salts

CompoundMolecular FormulaKey ApplicationsAntimicrobial Efficacy (MIC)*
Octadecenylammonium acetateC20H40NO2Surfactants, coatings10–100 µg/mL
Dimethyl(octadecyl)ammonium acetateC22H47NO2Detergents, antiseptics5–50 µg/mL
Benzalkonium chlorideC22H38ClNDisinfectants, preservatives1–10 µg/mL

*MIC: Minimum inhibitory concentration against S. aureus .

Future Directions and Challenges

  • Green Chemistry: Developing biodegradable variants via enzymatic synthesis .

  • Drug Delivery: Exploring nanoparticle formulations for targeted antimicrobial therapy .

  • Regulatory Gaps: Standardizing toxicity assessments for unsaturated QACs .

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